molecular formula C7H7ClN2O B173536 2-Chloro-4-methylnicotinamide CAS No. 152362-01-1

2-Chloro-4-methylnicotinamide

Cat. No. B173536
CAS RN: 152362-01-1
M. Wt: 170.59 g/mol
InChI Key: HMUCCFLZRSIZGK-UHFFFAOYSA-N
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Description

2-Chloro-4-methylnicotinamide is a chemical compound that can be purchased online from Infectious Disease Research Chemicals and Analytical Standards . It is used as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylnicotinamide is represented by the InChI code: 1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Chloro-4-methylnicotinamide is a solid at room temperature . It has a molecular weight of 170.6 . The compound is stored in a refrigerator, indicating that it may be sensitive to heat .

Scientific Research Applications

1. Cancer Metastasis Prevention

Research has explored the effects of similar compounds to 2-Chloro-4-methylnicotinamide, such as 1-methylnicotinamide (1-MNA) and its structural analog 1,4-dimethylpyridine (1,4-DMP), in preventing cancer metastasis. These compounds have shown tendencies to inhibit metastasis formation, particularly in models of murine mammary gland cancer, without influencing the growth of primary tumors. Their anti-metastatic activity was further confirmed when applied with cytostatic drugs, resulting in a significant reduction of lung metastases formation (Błażejczyk et al., 2016).

2. Interaction with Renal Cation Transporters

N1-methylnicotinamide (NMN), a compound structurally related to 2-Chloro-4-methylnicotinamide, has been proposed as a probe for drug interactions involving renal cation transporters. Studies have explored its interactions, particularly in the context of drugs like metformin, suggesting its utility in understanding renal drug-drug interactions and the function of renal cation transporters (Müller et al., 2014).

3. Metabolism and Excretion Patterns

Research on compounds similar to 2-Chloro-4-methylnicotinamide, such as N'-methyl-4-pyridone-3-carboxamide, has examined their metabolism and excretion patterns. These studies provide insights into the metabolic pathways of nicotinamide and nicotinic acid in humans, which are relevant for understanding the pharmacokinetics of related compounds (Shibata & Matsuo, 1989).

4. Fluorimetric Analysis

Studies have been conducted on the fluorimetric estimation of compounds like N1-methylnicotinamide, highlighting methods for their quantitative analysis. Such analytical techniques are crucial in pharmacological research for accurately measuring compound concentrations (Carpenter & Kodicek, 1950).

5. Quenching of Tryptophyl Fluorescence in Proteins

Research involving N‘‐methylnicotinamide chloride, a compound related to 2-Chloro-4-methylnicotinamide, has investigated its role in the quenching of tryptophyl fluorescence in proteins. This has implications for studying protein structure and function, as well as interactions between small molecules and proteins (Holmes & Robbins, 1974).

6. Anti-Inflammatory Properties

Studies on 1-methylnicotinamide have highlighted its significant anti-inflammatory properties. Understanding the anti-inflammatory potential of related compounds like 2-Chloro-4-methylnicotinamide could lead to new therapeutic applications (Gebicki et al., 2003).

7. Gastric Lesion Treatment

Research on 1-Methylnicotinamide (MNA) has examined its therapeutic potential against acute gastric lesions induced by stress, suggesting the potential for compounds like 2-Chloro-4-methylnicotinamide in gastrointestinal disorders treatment (Brzozowski et al., 2008).

Safety And Hazards

The safety information for 2-Chloro-4-methylnicotinamide includes several hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCCFLZRSIZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449161
Record name 2-CHLORO-4-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylnicotinamide

CAS RN

152362-01-1
Record name 2-CHLORO-4-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile (9) in 6 mL concentrated H2SO4 was stirred at 100° C. for one hour, added ice water, made alkaline with ammonium hydroxide and extracted with ethyl acetate. The extract was dried and the solvent removed to leave a crystalline residue. Recrystallization from ethyl acetate gave 4.9 g (69%) of (10).
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69%

Synthesis routes and methods IV

Procedure details

In a manner similar to that described for 2-chloro-3-pyridinecarboxamide in Example 13, the title compound (m.p. 168-170) was prepared in 64% yield from 4 g of ethyl 2-chloro-4-methyl-3-pyridinecarboxylate, 1 g of NH4Cl, 30 mL of concentrated aqueous ammonia, and 0.6 of Bu4NBr.
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64%

Synthesis routes and methods V

Procedure details

To a mixture of 2-chloro-4-methyl-3-pyridinecarboxylic acid (24.7 g, 157 mmol) and 75 mL of toluene at 70° C. was added 75 mL of SOCl2 (22.6 g, 190 mmol) within a period of 1 hour. The reaction mixture was refluxed for 4 hours and the resulting solution was cooled to room temperature. Dry NH3 gas was introduced at such a rate so as to maintain the internal temperature below 30° C. After removing toluene, the solid residue was washed successively with cold water and methanol, and dried to yield 22.72 g of the title compound (91%, m.p. 168°-170° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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